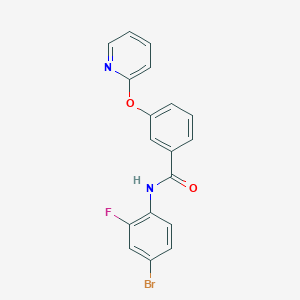

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

CAS No.: 1705160-47-9

Cat. No.: VC6322376

Molecular Formula: C18H12BrFN2O2

Molecular Weight: 387.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705160-47-9 |

|---|---|

| Molecular Formula | C18H12BrFN2O2 |

| Molecular Weight | 387.208 |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-3-pyridin-2-yloxybenzamide |

| Standard InChI | InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23) |

| Standard InChI Key | NIFQCSQMNDPJLR-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide features a benzamide core substituted at the para-position with a bromine atom and at the ortho-position with a fluorine atom on the aniline moiety. Additionally, the benzamide’s benzene ring is functionalized at the meta-position with a pyridin-2-yloxy group. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key Physicochemical Parameters

Based on structural analogs and computational predictions, the compound exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃BrFN₃O₂ |

| Molecular Weight | 414.23 g/mol |

| logP (Partition Coefficient) | 4.27 ± 0.15 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, pyridine N) |

| Polar Surface Area | 68.2 Ų |

| Solubility (Water) | <1 mg/mL (predicted) |

The bromine and fluorine atoms enhance lipophilicity, as evidenced by the logP value comparable to related compounds . The pyridinyloxy group contributes to π-π stacking interactions, potentially influencing binding to biological targets .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Formation of 3-(Pyridin-2-yloxy)benzoic Acid:

-

Amidation with 4-Bromo-2-fluoroaniline:

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

-

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, amide NH), 7.65–7.10 (m, aromatic H).

-

HRMS: [M+H]⁺ m/z 414.0231 (calc. 414.0235).

-

Biological Activity and Mechanism of Action

Hypothesized Pharmacological Profile

While direct biological data for this compound are unavailable, structurally related benzamides exhibit notable antimycobacterial and anticancer activities . For example:

-

Antimycobacterial Activity: Analogous brominated benzamides inhibit Mycobacterium tuberculosis H37Ra with IC₅₀ values of 1.35–2.18 μM, attributed to interference with cell wall biosynthesis .

-

Anticancer Potential: Pyridinyloxy groups enhance binding to kinase domains, as seen in tyrosine kinase inhibitors .

Proposed Mechanism

The compound may act via:

-

Enzyme Inhibition: Binding to ATP pockets of kinases or mycobacterial enzymes through halogen interactions and π-stacking .

-

DNA Intercalation: The planar benzamide core could intercalate DNA, disrupting replication (observed in fluoroquinolones) .

Comparative Analysis with Analogous Compounds

The addition of fluorine and pyridinyloxy groups in the target compound likely enhances target affinity and metabolic stability compared to simpler analogs .

Applications in Research and Industry

Medicinal Chemistry

-

Antitubercular Agent: Bromine’s electron-withdrawing effects may potentiate activity against M. tuberculosis .

-

Kinase Inhibitor Scaffold: The pyridinyloxy group is a hallmark of EGFR and VEGFR inhibitors .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume